molecular formula C8H6BrNO4 B094187 4-Nitrophenyl bromoacetate CAS No. 19199-82-7

4-Nitrophenyl bromoacetate

Cat. No.: B094187
CAS No.: 19199-82-7
M. Wt: 260.04 g/mol
InChI Key: HVNXGOPARVAZNX-UHFFFAOYSA-N
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Description

4-Nitrophenyl bromoacetate (4-NPBA, CAS 19199-82-7) is an aromatic bromoester characterized by a nitro-substituted phenyl group attached to a bromoacetate moiety. It appears as a yellow crystalline solid with solubility in polar solvents like water and ethanol . Structurally, single-crystal X-ray studies confirm its orthorhombic crystal system (space group Pna2₁) with a mean C–C bond length of 0.009 Å and a well-defined nitro-benzene backbone .

Preparation Methods

Chemical Properties and Structural Analysis of 4-Nitrophenyl Bromoacetate

This compound (C₈H₆BrNO₄) is characterized by a bromoacetyl group esterified to a 4-nitrophenyl moiety. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it reactive toward nucleophiles such as amines and thiols. Its molecular weight is 260.04 g/mol, and it typically appears as a crystalline solid with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile .

Contextual Synthesis Pathways Involving this compound

Role in Dendrimer Functionalization

Patent literature describes the use of this compound as a key reagent for modifying polyamidoamine (PAMAM) dendrimers. In one protocol, a solution of this compound in dry DMF was added to PAMAM dendrimers to introduce sulfonamide termini . For example:

  • Reaction conditions : 0.7 mmol of this compound reacted with PAMAM 2.0 (0.1 mmol) in DMF at room temperature.

  • Outcome : Successful incorporation of sulfonamide groups via nucleophilic acyl substitution, confirmed by NMR spectroscopy .

This application implies that the compound is synthesized prior to its use, likely through classic esterification methods.

Inferred Preparation Methodologies

Esterification of Bromoacetyl Bromide with 4-Nitrophenol

A plausible route involves the reaction of bromoacetyl bromide with 4-nitrophenol in the presence of a base:

Bromoacetyl bromide+4-NitrophenolBase4-Nitrophenyl bromoacetate+HBr\text{Bromoacetyl bromide} + \text{4-Nitrophenol} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}

Typical conditions :

  • Solvent : Dichloromethane or DMF.

  • Base : Triethylamine or pyridine to scavenge HBr.

  • Temperature : 0–25°C for 12–24 hours.

This method aligns with analogous ester syntheses but requires experimental validation .

Analytical and Optimization Challenges

Purification and Stability Considerations

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures is commonly used for purification .

  • Stability : The compound is moisture-sensitive and typically stored under inert atmospheres at low temperatures .

Scalability and Industrial Relevance

No large-scale production data is available in the reviewed sources. However, its recurring use in dendrimer chemistry and asymmetric catalysis underscores the need for efficient, high-yield synthetic protocols .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

a. Cross-Linking Agents:
4-Nitrophenyl bromoacetate is utilized as a cross-linking agent in the synthesis of nucleoside-pyrophosphate mimics. It has been shown to facilitate the formation of thiophosphate esters, which are crucial for developing glycosyl transferase inhibitors. Kinetic studies have demonstrated that these esters exhibit favorable leaving group properties, making them effective in aminolysis reactions over hydrolysis processes .

b. Esterification Reactions:
The compound is employed in esterification reactions to synthesize various esters, which can be further used in the preparation of pharmaceuticals and agrochemicals. The reaction conditions can be optimized to yield high-purity products suitable for subsequent applications .

Biological Applications

a. Enzyme Inhibition:
Research indicates that this compound can act as a substrate for specific enzymes, allowing for the study of enzyme kinetics and mechanisms. Its ability to form stable intermediates makes it valuable for investigating enzyme-catalyzed reactions .

b. Cell Biology:
In cell biology, this compound has been utilized in assays to study cellular uptake and metabolism of ester compounds, contributing to the understanding of drug delivery systems and cellular interactions with synthetic compounds .

Analytical Applications

a. Spectrophotometric Studies:
The hydrolysis and aminolysis of this compound can be monitored spectrophotometrically by observing the formation of nitrophenolate ions. This method allows researchers to determine reaction kinetics under varying pH conditions, providing insights into the reactivity and stability of the compound .

b. Chromatography:
It is also used as a standard in chromatographic techniques, aiding in the analysis and quantification of similar compounds in complex mixtures .

Case Study 1: Kinetic Studies on Hydrolysis

A study conducted on the kinetics of hydrolysis and aminolysis involving this compound demonstrated that varying pH levels significantly influenced the rate of reaction. The formation of phenolate ions was measured spectrophotometrically, revealing critical data on the compound's reactivity under different conditions .

Case Study 2: Synthesis of Glycosyl Transferase Inhibitors

In a project aimed at synthesizing glycosyl transferase inhibitors, researchers utilized this compound as a key reagent in the preparation of thiophosphate esters. The results indicated that these derivatives exhibited promising inhibitory activity against target enzymes, highlighting their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-nitrophenyl bromoacetate involves its reactivity towards nucleophiles. The bromoacetate group acts as an electrophile, readily undergoing nucleophilic substitution reactions. In biological systems, the compound can act as a substrate for enzymes that catalyze the hydrolysis of ester bonds, leading to the release of 4-nitrophenol and bromoacetic acid . These reactions are crucial for studying enzyme kinetics and inhibition mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-NPBA with structurally analogous bromoacetates:

Compound CAS Number Molecular Formula Appearance Solubility Key Structural Feature
4-Nitrophenyl bromoacetate 19199-82-7 C₉H₈BrNO₄ Yellow crystals Water, ethanol Aromatic nitro group
Ethyl bromoacetate 105-36-2 C₄H₇BrO₂ Colorless liquid Organic solvents Aliphatic ethyl ester
p-Nitrobenzyl bromoacetate 16869-24-2 C₉H₈BrNO₄ Not reported Organic solvents Aromatic nitro group (benzyl)
Cholesteryl 3β-bromoacetate N/A C₂₉H₄₇BrO₂ Solid Acetonitrile Sterol backbone

Key Observations :

  • Reactivity : The nitro group in 4-NPBA enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to aliphatic esters like ethyl bromoacetate .
  • Solubility : 4-NPBA’s water solubility contrasts with the hydrophobic nature of sterol-based bromoacetates (e.g., cholesteryl derivatives), which require acetonitrile for dissolution .

Mechanistic Insights :

  • 4-NPBA’s nitro group stabilizes transition states in nucleophilic reactions, enabling efficient synthesis of heterocycles like 1,3,4-thiadiazoles .
  • Ethyl bromoacetate’s aliphatic chain limits its utility in aqueous biochemical assays but simplifies handling in organic solvents .

Key Findings :

  • 4-NPBA-derived thiadiazoles exhibit superior antimicrobial activity compared to unmodified bromoacetates .
  • Sterol bromoacetates, while pharmacologically promising, lack experimental validation compared to 4-NPBA’s well-documented enzyme inhibition .

Biological Activity

4-Nitrophenyl bromoacetate (4-NPBA) is a significant compound in medicinal chemistry, noted for its diverse biological activities and applications in organic synthesis. This article delves into the biological activity of 4-NPBA, highlighting its mechanisms, interactions with biological systems, and potential therapeutic implications.

4-NPBA is characterized by the molecular formula C8H6BrNO4C_8H_6BrNO_4 and a molecular weight of 260.04 g/mol. It features a nitro group (-NO₂) para to a phenyl ring and a bromoacetate functional group, which enhances its reactivity and utility in various chemical reactions. The typical synthesis involves the reaction of 4-nitrophenol with bromoacetyl bromide in the presence of a base like pyridine, yielding high-purity products suitable for further applications.

Mechanisms of Biological Activity

The biological activity of 4-NPBA primarily stems from its ability to participate in nucleophilic substitution reactions, making it useful for synthesizing various biologically active compounds. Its derivatives have been explored extensively for their potential as enzyme inhibitors, particularly in the context of drug development.

Key Mechanisms:

  • Enzyme Substrate: 4-NPBA can act as a substrate for certain enzymes, allowing researchers to study enzyme kinetics and inhibition. By monitoring the hydrolysis rates of 4-NPBA by specific enzymes, insights into enzyme activity and mechanisms can be obtained.
  • Competitive Inhibition: The compound can serve as a competitive inhibitor for various enzymes, competing with natural substrates at the active site. This property is crucial for understanding enzyme mechanisms and developing potential therapeutic agents.

Enzyme Studies

4-NPBA has been utilized in studying carboxylesterases (CESs), which are enzymes involved in hydrolyzing various esters, amides, and carbamates. Research has shown that CES activity is significantly influenced by the presence of nitro groups in similar compounds, enhancing their reactivity and biological effects .

Case Studies

  • Kinetic Studies of Hydrolysis:
    Research demonstrated that 4-NPBA undergoes hydrolysis at varying rates depending on the enzyme involved. For instance, studies indicated that CES1 exhibited much higher activity compared to CES2 when using p-nitrophenyl acetate as a substrate, suggesting a primary metabolic role for CES1 in human tissues .
  • Synthesis of Bioactive Compounds:
    The compound has been used to create nucleoside-pyrophosphate mimics aimed at inhibiting glycosyl transferases under aqueous conditions. This application underscores its versatility in medicinal chemistry and potential therapeutic uses .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
4-Nitrophenyl acetateEster with an acetyl groupLess reactive than bromoacetate
2-Nitrophenyl bromoacetateNitro group ortho to phenyl ringDifferent steric effects influencing reactivity
4-Chlorophenyl bromoacetateChlorine instead of nitroMore stable but generally less reactive
Phenyl bromoacetateNo nitro groupLacks additional reactivity provided by nitro group

The unique aspect of 4-NPBA lies in its balance of reactivity due to both the nitro group and the leaving ability of the bromo group, making it particularly useful for targeted chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-nitrophenyl bromoacetate?

Synthesis typically involves esterification of bromoacetic acid derivatives with 4-nitrophenol. A common approach is reacting bromoacetyl chloride with 4-nitrophenol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Purification via recrystallization or column chromatography is critical to achieve high purity (>98%) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Melting Point : 48–50°C (determined via differential scanning calorimetry) .
  • NMR/IR : 1^1H NMR (δ 8.2–8.4 ppm for aromatic protons) and IR (C=O stretch at ~1740 cm1^{-1}) confirm ester formation .
  • X-ray Crystallography : Resolves molecular conformation, bond lengths (e.g., C–Br = 1.93 Å), and crystal packing (monoclinic system, space group P21_1/c) .

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact, as bromoacetates are irritants .
  • Store in airtight, light-resistant containers at room temperature, away from oxidizing agents .
  • Decontaminate spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution (e.g., with amines or thiols). Kinetic studies comparing 4-nitrophenyl vs. phenyl esters show a 10–20× rate increase in aminolysis due to nitro-group activation .

Q. How can this compound be utilized in enzyme activity assays?

The compound serves as a substrate in assays measuring esterase or protease activity. Hydrolysis releases 4-nitrophenol, detectable via UV-Vis at 405 nm (ε = 18,300 M1^{-1}cm1^{-1}). This enables real-time monitoring of enzymatic kinetics .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points)?

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >99% purity .
  • Recrystallization Optimization : Solvent systems (e.g., ethanol/water) improve crystal homogeneity .

Q. What computational methods predict the stability of this compound under varying conditions?

Density functional theory (DFT) calculates bond dissociation energies (e.g., C–Br = 268 kJ/mol) and predicts degradation pathways (e.g., hydrolysis at pH >9). Molecular dynamics simulations model thermal stability up to 150°C .

Q. How does crystal structure analysis inform storage and reactivity?

X-ray data reveal intermolecular hydrogen bonds (O···H–C) and π-π stacking between nitro groups, which stabilize the solid state but may reduce solubility in nonpolar solvents. Storage under anhydrous conditions prevents hydrolysis .

Q. Methodological Notes

  • Synthetic Yield Optimization : Catalyze esterification with N,N'-dicyclohexylcarbodiimide (DCC) for yields >85% .
  • Analytical Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 30 days) assess decomposition under stress conditions .

Properties

IUPAC Name

(4-nitrophenyl) 2-bromoacetate
Source PubChem
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InChI

InChI=1S/C8H6BrNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNXGOPARVAZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10172747
Record name 4-Nitrophenyl bromoacetate
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Molecular Weight

260.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19199-82-7
Record name Acetic acid, 2-bromo-, 4-nitrophenyl ester
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Record name Acetic acid, 2-bromo-, 4-nitrophenyl ester
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Nitrophenyl bromoacetate
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